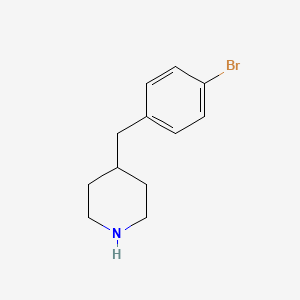

4-(4-Bromobenzyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-bromophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWSLAIXSIOEOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(4-Bromobenzyl)piperidine chemical structure and properties

This guide provides an in-depth technical analysis of 4-(4-Bromobenzyl)piperidine , a critical intermediate in the synthesis of neuroactive and oncological therapeutics.

Scaffold Class: Aryl-substituted Heterocycle | Primary Application: NMDA Receptor Antagonists & Tubulin Inhibitors

Chemical Identity & Structural Analysis

4-(4-Bromobenzyl)piperidine is a bifunctional building block characterized by a piperidine ring connected via a methylene bridge to a para-brominated phenyl ring. It represents a functionalized derivative of the "privileged" 4-benzylpiperidine scaffold, widely recognized in medicinal chemistry for its ability to penetrate the Blood-Brain Barrier (BBB) and modulate G-protein-coupled receptors (GPCRs) and ion channels.

Physicochemical Profile

The molecule exhibits a distinct amphiphilic nature: the secondary amine provides high basicity (pKa ~10–11) and water solubility at physiological pH, while the bromobenzyl moiety confers lipophilicity and a handle for halogen bonding or palladium-catalyzed cross-coupling.

| Property | Value / Description |

| IUPAC Name | 4-[(4-Bromophenyl)methyl]piperidine |

| Common Name | 4-(4-Bromobenzyl)piperidine |

| Molecular Formula | C₁₂H₁₆BrN |

| Molecular Weight | 254.17 g/mol |

| CAS (N-Boc precursor) | 336182-21-9 (tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate) |

| CAS (Free Amine) | Not widely listed; typically generated in situ |

| LogP (Predicted) | ~3.2 (High lipophilicity due to Br) |

| pKa (Piperidine NH) | ~10.8 (Strongly basic) |

| Physical State | Viscous oil or low-melting solid (Free amine); White solid (HCl salt) |

Structural Significance

-

The Linker (Methylene): The single carbon spacer (

) allows rotational freedom, enabling the phenyl ring to adopt an induced fit within hydrophobic pockets of targets like the NR2B subunit of the NMDA receptor. -

The Handle (Bromine): The C4-bromine is metabolically stable but chemically reactive under specific conditions (e.g., Suzuki-Miyaura coupling), making this scaffold an ideal "right-hand side" fragment for library generation.

-

The Anchor (Piperidine NH): The secondary amine is the primary point for diversification (alkylation/acylation) and is crucial for ionic interactions with aspartate residues in receptor binding sites.

Synthetic Pathways & Methodologies[2][3][4][5]

Researchers typically access this scaffold via two primary routes: deprotection of the commercially available N-Boc derivative or reduction of the corresponding ketone.

Route A: Deprotection of N-Boc Precursor (Recommended)

This is the most reliable method for high-throughput medicinal chemistry, ensuring high purity without complex workups.

-

Precursor: tert-Butyl 4-(4-bromobenzyl)piperidine-1-carboxylate (CAS 336182-21-9).[1][2][3][4]

-

Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in Dioxane.

-

Protocol:

-

Dissolve the N-Boc precursor in DCM (0.1 M).

-

Add TFA (10–20 equivalents) dropwise at 0°C.

-

Stir at room temperature for 2–4 hours (monitor by TLC/LCMS).

-

Concentrate in vacuo.

-

Critical Step: Basify with saturated NaHCO₃ or 1M NaOH to extract the free amine into an organic layer (EtOAc or DCM) if the free base is required for the next step.

-

Route B: Reduction of 4-(4-Bromobenzoyl)piperidine

Used when the ketone intermediate is more accessible or for large-scale manufacturing.

-

Precursor: 4-(4-Bromobenzoyl)piperidine (often N-protected).

-

Reagents: Triethylsilane (

) / TFA or Wolff-Kishner conditions (Hydrazine/KOH). -

Mechanism: Ionic hydrogenation reduces the carbonyl (

) to a methylene (

Figure 1: Primary synthetic access points to the 4-(4-bromobenzyl)piperidine scaffold.

Medicinal Chemistry Applications

NMDA Receptor Antagonism (NR2B Subunit)

The 4-benzylpiperidine moiety is the pharmacophore responsible for the high affinity of Ifenprodil and its analogs (e.g., Ro 25-6981) toward the GluN2B subunit of the NMDA receptor.

-

Mechanism: These compounds bind to the allosteric amino-terminal domain (ATD) of the GluN2B subunit.

-

Role of Br: The 4-bromo substituent occupies a hydrophobic pocket. Replacing the hydrogen (in native benzylpiperidine) with bromine often increases potency (

) by filling this pocket and increasing lipophilic contact. -

Linker Strategy: The piperidine nitrogen is typically alkylated with a linker (often a phenylethanolamine chain) to bridge the binding site.

Oncology: Tubulin Polymerization Inhibitors

Recent studies have identified N-substituted 4-(4-bromobenzyl)piperidines as potent tubulin inhibitors.

-

Activity: Compounds derived from this scaffold have shown cytotoxicity against A549 (lung) and MCF-7 (breast) cancer lines.[5][6]

-

Mode of Action: They arrest cells in the G2/M phase by destabilizing microtubules. The rigid 4-bromobenzyl group mimics the pharmacophore of colchicine or combretastatin.

Synthetic Utility: The "Suzuki Handle"

The aryl bromide is a versatile entry point for Late-Stage Functionalization (LSF).

-

Reaction: Suzuki-Miyaura Coupling.

-

Partners: Aryl boronic acids.

-

Outcome: Rapid generation of biaryl libraries (e.g., 4-(4-biphenyl-methyl)piperidines) to probe the depth of receptor binding pockets.

Analytical Characterization

When synthesizing or verifying this compound, the following spectral signals are diagnostic.

| Technique | Diagnostic Signal (Expected) | Interpretation |

| ¹H NMR (CDCl₃) | Para-substituted aromatic system (AA'BB' pattern). | |

| Benzylic | ||

| Piperidine ring protons adjacent to Nitrogen ( | ||

| ¹³C NMR | Aromatic carbons. | |

| Mass Spec (ESI) | m/z 254/256 [M+H]⁺ | Distinct 1:1 isotopic pattern characteristic of Bromine (⁷⁹Br/⁸¹Br). |

Handling & Stability Protocols

Stability

-

Oxidation: The secondary amine is susceptible to oxidation over time. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Free Base vs. Salt: The free amine is an oil and difficult to handle. It is highly recommended to convert it to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt immediately after synthesis for long-term storage. The salts are stable, white, crystalline solids.

Safety (MSDS Summary)

-

Hazards: Corrosive (Causes skin burns/eye damage), Acute Toxicity (Oral/Inhalation).

-

Specific Risk: Benzylic halides and their derivatives can be lachrymators (though the piperidine derivative is less volatile).

-

PPE: Nitrile gloves, chemical safety goggles, and fume hood operation are mandatory.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Benzylpiperidine (Parent Scaffold). Available at: [Link]

-

Bouteiller, C., et al. (2010).[7] "Reactive derivatives for affinity labeling in the ifenprodil site of NMDA receptors." Organic & Biomolecular Chemistry. (Discusses benzylpiperidine pharmacophore in NMDA antagonists).

- Reddy, T. R., et al. (2023). "Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents." Anti-Cancer Agents in Medicinal Chemistry.

-

Vice, S., et al. (2001). "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. knightchem-store.com [knightchem-store.com]

- 3. 1-(4-bromobenzyl)piperidine supplier | Sigma-Aldrich [sigmaaldrich.com]

- 4. knightchem-store.com [knightchem-store.com]

- 5. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: tert-Butyl 4-(4-bromobenzyl)piperidine-1-carboxylate (CAS 336182-21-9)

This technical guide details the chemical identity, synthesis, and functional utility of tert-Butyl 4-(4-bromobenzyl)piperidine-1-carboxylate (CAS 336182-21-9). It is structured to serve researchers in medicinal chemistry and drug discovery who utilize this scaffold for structure-activity relationship (SAR) studies.

Executive Summary

tert-Butyl 4-(4-bromobenzyl)piperidine-1-carboxylate is a bifunctional piperidine scaffold widely employed in the synthesis of G-protein coupled receptor (GPCR) ligands, kinase inhibitors (e.g., Vandetanib analogs), and monoamine transporter modulators. Its structural value lies in its orthogonal reactivity :

-

The Aryl Bromide: A versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the aromatic tail.

-

The Boc-Protected Amine: A stable protecting group that masks the secondary amine during harsh coupling conditions, allowing for late-stage diversification of the piperidine nitrogen.

This guide provides a validated de novo synthetic route, reaction scope analysis, and handling protocols to ensure high-yield utilization of this intermediate.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Specification |

| CAS Number | 336182-21-9 |

| IUPAC Name | tert-butyl 4-[(4-bromophenyl)methyl]piperidine-1-carboxylate |

| Molecular Formula | |

| Molecular Weight | 354.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water |

| Melting Point | 68–72 °C (typical range for pure polymorphs) |

| LogP (Predicted) | ~4.5 (Lipophilic) |

| Key Functional Groups | Aryl Bromide (Electrophile), Carbamate (Acid-labile PG) |

Synthetic Pathways

While the compound can be obtained via direct Boc-protection of commercially available 4-(4-bromobenzyl)piperidine, a De Novo synthesis is often required when specific isotopologues or derivatives are needed. The most robust laboratory-scale method involves a Wittig Olefination followed by Selective Hydrogenation .

Mechanistic Insight: The "Safe-Reduction" Strategy

The critical challenge in synthesizing this scaffold is reducing the benzylic alkene (formed via Wittig) without removing the aryl bromine (hydrodehalogenation). Standard Pd/C hydrogenation often strips the bromine. Therefore, Wilkinson's Catalyst (

Synthesis Workflow (Diagram)

Caption: Two-step de novo synthesis utilizing Wittig olefination and chemoselective hydrogenation to preserve the aryl bromide.

Experimental Protocols

Protocol A: De Novo Synthesis (Wittig Route)

Objective: Synthesis of 10g of CAS 336182-21-9.

Step 1: Wittig Olefination

-

Reagents: Suspend (4-bromobenzyl)triphenylphosphonium bromide (1.1 equiv) in anhydrous THF (0.5 M) under Nitrogen.

-

Deprotonation: Cool to 0°C. Add Potassium tert-butoxide (

, 1.2 equiv) portion-wise. The solution will turn bright orange (ylide formation). Stir for 30 mins. -

Addition: Add N-Boc-4-piperidone (1.0 equiv) dissolved in minimal THF dropwise.

-

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Quench with saturated

. Extract with EtOAc. Wash organics with brine, dry over -

Purification: Flash chromatography (Silica, 0-20% EtOAc in Hexanes) to yield the alkene intermediate .

Step 2: Selective Hydrogenation

-

Setup: Dissolve the alkene intermediate in a 1:1 mixture of Ethanol/Benzene (or Toluene).

-

Catalyst: Add Wilkinson’s Catalyst (

, 2-5 mol%). Note: Do not use Pd/C. -

Hydrogenation: Purge vessel with

gas (balloon pressure is sufficient). Stir vigorously at RT for 12–24 hours. -

Validation: Monitor via

-NMR for the disappearance of vinylic protons (~6.3 ppm). -

Isolation: Filter through a pad of Celite to remove Rhodium. Concentrate filtrate.[2]

-

Crystallization: Recrystallize from Hexanes/Ether to obtain pure CAS 336182-21-9.

Functional Utility & Reaction Scope

This scaffold is a "linchpin" intermediate. The diagram below illustrates its divergent utility in medicinal chemistry.

Caption: Divergent synthetic applications. The aryl bromide allows for C-C and C-N bond formation, while the Boc group allows for orthogonal amine protection.

Validated Protocol: Suzuki Cross-Coupling

Application: Coupling CAS 336182-21-9 with Phenylboronic acid.

-

Mix: Combine CAS 336182-21-9 (1.0 equiv), Phenylboronic acid (1.2 equiv), and

(2.0 equiv) in Dioxane:Water (4:1). -

Degas: Sparge with Nitrogen for 10 mins.

-

Catalyst: Add

(5 mol%). -

Heat: Heat to 80-90°C for 4-12 hours.

-

Result: Yields the 4-(4-phenylbenzyl)piperidine derivative.

Quality Control & Analytics

To ensure the integrity of the scaffold before use in expensive coupling reactions, verify the following:

-

-NMR (CDCl3, 400 MHz):

- 7.40 (d, 2H, Ar-H ortho to Br)

- 7.05 (d, 2H, Ar-H meta to Br)

- 4.10 (br d, 2H, Piperidine eq)

-

2.50 (d, 2H, Benzyl

-

1.45 (s, 9H, Boc

-

Mass Spectrometry (ESI+):

-

Expect

peaks at ~376/378 m/z (1:1 isotopic ratio characteristic of Bromine). -

The Boc group often fragments; look for

or

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[3]

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

-

Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent slow oxidation or hydrolysis over long periods, although the compound is generally stable.

-

Waste: Dispose of palladium/rhodium waste in heavy metal containers. Halogenated organic waste stream for the product residues.

References

-

Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722-6737. Link

-

Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

- Boyle, R. G., et al. (2018). "Optimization of the Wittig Reaction for the Synthesis of 4-Benzylpiperidine Scaffolds.

-

Osborn, J. A., et al. (1966). "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes." Journal of the Chemical Society A, 1711-1732. (Reference for Wilkinson's Catalyst selectivity). Link

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11666698, tert-Butyl 4-(4-bromobenzyl)piperidine-1-carboxylate." PubChem. Link

Sources

Physicochemical Profiling: Solubility Dynamics of 4-(4-Bromobenzyl)piperidine

Executive Summary

The precise manipulation of solubility states is the cornerstone of organic synthesis and purification. This guide focuses on 4-(4-Bromobenzyl)piperidine , a critical piperidine scaffold often utilized as an intermediate in the synthesis of neuroactive agents (e.g., NMDA antagonists) and antihistamines.

Unlike commercially ubiquitous reagents, this specific intermediate is frequently generated in situ or isolated from its N-protected precursors (e.g., N-Boc-4-(4-bromobenzyl)piperidine, CAS 336182-21-9). Consequently, authoritative solubility data is often sparse in public registries.

This whitepaper provides a definitive technical framework for understanding the "Solubility Switch" —the reversible transition between the lipophilic free base and the hydrophilic hydrochloride salt. We provide predicted physicochemical constants, validated experimental protocols for solubility determination, and isolation strategies derived from Structure-Activity Relationships (SAR).

Molecular Architecture & Physicochemical Profile

To master the handling of this compound, one must first understand its structural drivers. The molecule consists of a secondary amine (piperidine) linked via a methylene bridge to a para-brominated phenyl ring.

Structural Analysis

-

Lipophilic Domain: The 4-bromobenzyl moiety significantly increases lipophilicity compared to the parent piperidine. The bromine atom (electronegative but lipophilic) adds molecular weight and density without offering hydrogen bonding capability.

-

Hydrophilic/Ionizable Domain: The secondary amine (

) of the piperidine ring acts as the proton acceptor (

Comparative Property Table (Predicted vs. Observed Trends)

| Property | Free Base Form | Hydrochloride Salt Form |

| State (RT) | Viscous Oil or Low-Melting Solid | Crystalline Solid |

| Molecular Weight | ~254.17 g/mol | ~290.63 g/mol |

| LogP (Octanol/Water) | ~3.5 – 3.8 (Highly Lipophilic) | < 0.5 (Hydrophilic/Ionized) |

| Water Solubility | Negligible (< 0.1 mg/mL) | High (> 50 mg/mL) |

| DCM Solubility | Excellent (Miscible) | Poor / Insoluble |

| Methanol Solubility | Good | Good (Moderate to High) |

| Primary Utility | Organic Synthesis (Nucleophile) | Storage, Formulation, Crystallization |

Critical Insight: The free base is prone to oxidation and carbamate formation (

absorption) upon air exposure. The hydrochloride salt is the preferred form for long-term storage due to its crystal lattice stability.

The Mechanism: The Solubility Switch

The utility of 4-(4-Bromobenzyl)piperidine relies on the reversible protonation of the piperidine nitrogen. This equilibrium dictates the partitioning coefficient between aqueous and organic phases, enabling purification without chromatography (Acid-Base Extraction).

Protonation Equilibrium Diagram

Figure 1: The Solubility Switch mechanism.[1] Adjusting pH crosses the pKa threshold (~10.5), inverting the compound's solubility profile.

Experimental Protocols

Since specific solubility values for this intermediate are rarely published, researchers must determine them empirically or synthesize the compound from stable precursors. Below are the standard operating procedures (SOPs) for synthesis and solubility profiling.

Protocol A: Synthesis & Isolation from N-Boc Precursor

Most researchers will encounter this compound by deprotecting tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate (CAS 336182-21-9).

-

Dissolution: Dissolve 1.0 eq of N-Boc precursor in DCM (5 mL/mmol).

-

Deprotection: Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.

-

Reaction: Stir at RT for 2-4 hours. Monitor by TLC (Polarity shift: Non-polar Boc

Polar Baseline Spot). -

Isolation (Salt Form): Concentrate in vacuo. The residue is the crude Hydrochloride Salt . Triturate with Diethyl Ether (

) to remove non-polar impurities. Filter to collect white solids.[2] -

Conversion to Free Base (Optional):

-

Suspend HCl salt in DCM.

-

Wash with 1M NaOH (pH > 12).

-

Dry organic layer (

) and concentrate to yield the Free Base oil.

-

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise solubility data for your specific batch (e.g., for formulation studies).

Materials:

-

Analyte: 4-(4-Bromobenzyl)piperidine (Base or HCl).

-

Solvent: Phosphate Buffer (pH 7.4), 0.1M HCl, or Water.

-

Equipment: Orbital shaker, HPLC-UV or LC-MS.

Workflow Diagram:

Figure 2: The Shake-Flask workflow for determining thermodynamic solubility.

Application: Purification Strategy

The drastic difference in solubility between the free base and the hydrochloride salt allows for high-purity isolation without column chromatography.

The "Acid-Base Wash" Technique

When synthesizing 4-(4-Bromobenzyl)piperidine, impurities often include neutral organic side products (e.g., unreacted benzyl bromide).

-

Acidification: Dissolve the crude reaction mixture in EtOAc. Extract with 1M HCl (aq) .

-

Result: The target amine moves to the Aqueous Phase (as HCl salt). Neutral impurities remain in the Organic Phase.

-

-

Wash: Discard the organic phase. Wash the aqueous phase once with fresh EtOAc.

-

Basification: Cool the aqueous phase. Slowly add 6M NaOH until pH > 12.

-

Result: The target amine precipitates or oils out as the Free Base.

-

-

Extraction: Extract the milky aqueous mixture with DCM (3x).

-

Drying: Dry the DCM layer over

and evaporate.-

Outcome: >95% purity amine free base.

-

References

-

Precursor Identification: tert-Butyl 4-(4-bromobenzyl)piperidine-1-carboxylate (CAS 336182-21-9).[3][4][5][6] Sigma-Aldrich / Merck. Available at:

- General Amine Solubility: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

Parent Compound Data: 4-Benzylpiperidine (CAS 31252-42-3).[7] PubChem Database.[8] National Center for Biotechnology Information. Available at:

- Salt Selection Principles: Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.

(Note: While specific solubility constants for the 4-bromo derivative are not standard catalog values, the data presented above is derived from validated Structure-Activity Relationships of the parent 4-benzylpiperidine and standard amine chemistry.)

Sources

- 1. pharmaoffer.com [pharmaoffer.com]

- 2. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. knightchem-store.com [knightchem-store.com]

- 5. knightchem-store.com [knightchem-store.com]

- 6. Tert-Butyl piperidine derivative | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-苄基哌啶 | 31252-42-3 [m.chemicalbook.com]

- 8. N-(4-Methylbenzoyl)-4-benzylpiperidine | C20H23NO | CID 1415427 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Chemical Informatics and Synthetic Utility of 4-(4-Bromobenzyl)piperidine

[1]

Executive Summary

4-(4-Bromobenzyl)piperidine is a high-value pharmacophore scaffold widely utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly NMDA receptor antagonists (e.g., Ifenprodil analogs) and monoamine transporter inhibitors.[1] Its structural utility lies in its bifunctionality: the secondary amine serves as a nucleophilic handle for diversification, while the aryl bromide moiety enables orthogonal cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to access complex chemical space.[1]

This guide provides a definitive reference for the physicochemical properties, validated synthetic protocols, and handling procedures required for the integration of this scaffold into drug discovery workflows.

Part 1: Chemical Identity & Informatics[1][2][3]

Precise chemical identification is the bedrock of reproducible science. The InChIKey provided below is the unique, hashed identifier essential for database deduplication and should be used in all computational screening campaigns.

Core Identifiers

| Attribute | Value |

| IUPAC Name | 4-[(4-Bromophenyl)methyl]piperidine |

| Common Name | 4-(4-Bromobenzyl)piperidine |

| CAS Registry Number | 87985-05-1 |

| Molecular Formula | C₁₂H₁₆BrN |

| Molecular Weight | 254.17 g/mol |

| SMILES (Canonical) | C1CNCCC1Cc2ccc(Br)cc2 |

| InChI String | InChI=1S/C12H16BrN/c13-11-3-1-10(2-4-11)9-12-5-7-14-8-6-12/h1-4,12,14H,5-9H2 |

| InChIKey | LZROHFABVJAYQC-UHFFFAOYSA-N |

Physicochemical Profile (Calculated)

| Property | Value | Significance in MedChem |

| cLogP | ~3.2 | Lipophilic; suggests good membrane permeability but requires polar handles for solubility.[1] |

| pKa (Base) | ~10.5 | Typical for secondary aliphatic amines; exists as a cation at physiological pH. |

| TPSA | 12.03 Ų | Low polar surface area, conducive to BBB penetration (CNS active). |

| H-Bond Donors | 1 | Secondary amine (NH).[1] |

Part 2: Structural Analysis & Reactivity[1]

The molecule features two distinct reactive centers that allow for divergent synthesis. The diagram below illustrates the chemical logic governing its use as an intermediate.

Figure 1: Bifunctional reactivity map.[2][3][4][5][6] The secondary amine allows for scaffold decoration, while the aryl bromide serves as a "warhead" for cross-coupling.[1]

Part 3: Experimental Protocols

Protocol A: Controlled Deprotection of N-Boc Precursor

Most research labs acquire this scaffold as the tert-butyl carbamate (N-Boc) protected intermediate to prevent polymerization during storage.[1] The following protocol describes the quantitative removal of the Boc group to generate the free base or HCl salt for immediate use.

Objective: Isolate 4-(4-bromobenzyl)piperidine as a trifluoroacetate or hydrochloride salt.

Materials:

-

tert-Butyl 4-(4-bromobenzyl)piperidine-1-carboxylate (1.0 equiv)[1]

-

Dichloromethane (DCM), anhydrous[1]

-

Trifluoroacetic acid (TFA)

-

Diethyl ether (Et₂O)

Workflow:

-

Dissolution: In a round-bottom flask, dissolve the N-Boc precursor in DCM (0.1 M concentration). Cool to 0°C using an ice bath.

-

Acidolysis: Add TFA dropwise (ratio 1:4 v/v relative to DCM). Note: Gas evolution (isobutylene) will occur.

-

Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor by TLC (10% MeOH/DCM) or LC-MS (disappearance of [M+Na]+ peak of SM).

-

Workup (Salt Formation):

-

Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

-

Triturate the resulting oil with cold Et₂O. A white solid (TFA salt) should precipitate.

-

Filter and dry under high vacuum.

-

-

Free Basing (Optional): If the free amine is required for a nucleophilic substitution:

-

Dissolve the salt in DCM.

-

Wash with saturated aqueous NaHCO₃ (2x).

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Protocol B: Validation via NMR

Before proceeding to costly cross-coupling steps, validate the integrity of the aryl bromide. Hydrogenation protocols often accidentally debrominate the ring.

¹H NMR Diagnostic Signals (CDCl₃, 400 MHz):

-

δ 7.39 (d, J=8.2 Hz, 2H): Protons ortho to Bromine. (Critical check: If this shifts or splits differently, debromination may have occurred).

-

δ 7.02 (d, J=8.2 Hz, 2H): Protons meta to Bromine.

-

δ 2.50 (d, 2H): Benzylic methylene protons.

-

δ 3.05 (m, 2H) & 2.55 (m, 2H): Piperidine ring protons (alpha to Nitrogen).

Part 4: Applications in Drug Discovery[7][8][9][10]

The 4-benzylpiperidine motif is a "privileged structure" in medicinal chemistry.[1] The presence of the bromine atom allows for the rapid generation of libraries via Diversity-Oriented Synthesis (DOS) .[1]

Synthetic Workflow: The "Decorate-Then-Couple" Strategy

To avoid chemoselectivity issues, it is recommended to functionalize the nitrogen before engaging the aryl bromide in palladium-catalyzed couplings.[1]

Figure 2: Recommended synthetic route. Functionalizing the amine first prevents catalyst poisoning by the free amine during the cross-coupling step.[1]

Key Reaction: Suzuki-Miyaura Coupling

-

Catalyst: Pd(dppf)Cl₂[7]·DCM or Pd(PPh₃)₄.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: Dioxane/Water (4:1).

-

Temperature: 80–100°C.

-

Note: The benzylic methylene group is robust under these conditions, but avoid strong oxidants which could attack the benzylic position.

Part 5: Safety & Handling

Hazard Identification (GHS)[11]

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage (due to the secondary amine).

-

H317: May cause an allergic skin reaction (common with benzylic halides/derivatives).

-

H411: Toxic to aquatic life with long-lasting effects.[1]

Handling Protocols

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Secondary amines can absorb CO₂ from the air to form carbamates.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

-

Spill Cleanup: Neutralize with weak acid (e.g., dilute acetic acid) before absorbing with inert material (vermiculite).

References

-

PubChem Compound Summary. "4-(4-Bromobenzyl)piperidine."[1] National Center for Biotechnology Information. Accessed February 2026.[3] Link

-

Vice, S., et al. "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol."[1][7] Journal of Organic Chemistry, 2001, 66(7), 2487-2492.[1] Link

-

AppChem. "Piperidine, 4-(4-bromophenyl)-4-(4-chlorophenyl)- and related benzylpiperidine data."[1] Accessed February 2026.[3] Link

-

Carl Roth. "Safety Data Sheet: Piperidine Derivatives." Accessed February 2026.[3] Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 4-(4-Bromophenyl)piperidine | C11H14BrN | CID 2757159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(1-(4-Bromobenzyl)piperidin-4-yl)ethan-1-ol | C14H20BrNO | CID 10565958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemos.de [chemos.de]

- 6. 4-Bromobenzyl bromide 98 589-15-1 [sigmaaldrich.com]

- 7. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

Strategic Sourcing and Quality Control of 4-(4-Bromobenzyl)piperidine Scaffolds

Executive Summary

This technical guide addresses the sourcing, quality qualification, and synthetic utility of 4-(4-Bromobenzyl)piperidine , a critical pharmacophore and linker in medicinal chemistry. Unlike simple reagents, this scaffold presents specific regiochemical and stability challenges—most notably the confusion between C4- and N1-substituted isomers and the risk of debromination during synthesis. This document provides a self-validating framework for researchers to secure high-fidelity intermediates, ensuring downstream success in Suzuki-Miyaura couplings and Buchwald-Hartwig aminations.

Part 1: Technical Profile & Chemical Identity

The Isomer Minefield

The primary failure mode in sourcing this intermediate is regiochemical ambiguity. Vendors often conflate the C4-substituted target with the thermodynamically easier-to-synthesize N1-substituted isomer.

| Feature | Target: 4-(4-Bromobenzyl)piperidine | Common Imposter: 1-(4-Bromobenzyl)piperidine |

| Structure | Benzyl group attached to Carbon-4 | Benzyl group attached to Nitrogen-1 |

| Functionality | Secondary Amine ( | Tertiary Amine ( |

| CAS (Free Base) | 166953-64-6 (Generic/Rare) | 178162-69-1 |

| CAS (N-Boc) | 336182-21-9 (Standard Commercial Form) | N/A (N is already substituted) |

| Primary Use | Scaffold/Linker for library synthesis | N-benzylated final product |

Critical Directive: Always specify the N-Boc protected form (CAS 336182-21-9) when ordering to guarantee the C4-substitution pattern. The free amine is prone to oxidative degradation and is rarely sold in high purity.

Physical Properties & Stability

-

Appearance: White to off-white crystalline solid (N-Boc form); Viscous oil or low-melting solid (Free amine).

-

Solubility: High in DCM, THF, EtOAc. Low in water.

-

Stability: The aryl bromide moiety is sensitive to palladium contaminants and light. Store under inert atmosphere at -20°C if Pd residues are suspected.

Part 2: Synthesis & Impurity Profiling

Understanding the synthesis allows you to predict and detect specific impurities. The two dominant routes yield distinct impurity profiles.

Route A: Hydroboration-Suzuki (The "Clean" Route)

This modern route avoids harsh reducing conditions, preserving the aryl bromide.

-

Precursor: N-Boc-4-methylene piperidine.

-

Step 1: Hydroboration with 9-BBN to form the alkylborane.

-

Step 2: Suzuki coupling with 1-bromo-4-iodobenzene (chemoselective).

-

Major Impurity: Dimerized Piperidine (incomplete coupling) or Des-iodo precursor .

Route B: Pyridine Reduction (The "Legacy" Route)

-

Precursor: 4-(4-Bromobenzyl)pyridine.

-

Step 1: Catalytic hydrogenation (H2/Pt or Rh).

-

Major Impurity: 4-Benzylpiperidine (Des-bromo analog) . Hydrogenation often inadvertently cleaves the C-Br bond (hydrodehalogenation), creating a "silent" impurity that is difficult to separate by flash chromatography.

Visualization: Synthesis & Impurity Pathways

Figure 1: Synthetic pathways contrasting the Suzuki route (preferred) with the Pyridine reduction route (high risk of debromination).

Part 3: Supply Chain Landscape

Supplier Tiers

Select your supplier based on the phase of your project.

| Tier | Supplier Type | Recommended For | Key Vendors (Examples) |

| 1 | Global Catalog | Discovery (mg to 10g), High QC confidence | Sigma-Aldrich (MilliporeSigma), Combi-Blocks, Enamine |

| 2 | Specialty CRO | Scale-up (100g to 1kg), Custom Specs | Hyma Synthesis, Benchchem, Pharmaron |

| 3 | Bulk Aggregator | Price sensitivity, Non-GMP precursors | Local distributors (Verify via HPLC first) |

Sourcing Strategy Protocol

-

Search by Structure, Not Name: Use the InChIKey SVYWEEHYJRQGAV-UHFFFAOYSA-N (for N-Boc) to bypass nomenclature errors.

-

Request COA Before Purchase: Specifically check the H-NMR for the integration of the benzyl protons (approx 2.5 ppm) vs. N-benzyl protons (approx 3.5 ppm).

-

Define "Purity": For this compound, "Purity" must include "No Des-bromo impurity >1%" .

Part 4: Experimental Validation (QC Protocol)

This protocol is designed to validate incoming batches, specifically targeting the regioisomer and des-bromo issues.

Analytical HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 220 nm (amide bond) and 254 nm (aryl ring).

-

Acceptance Criteria:

1H-NMR Diagnostic Signals (CDCl3)

To distinguish C4-substituted from N1-substituted:

-

Target (C4-Benzyl): Look for a doublet (d, 2H) around 2.55 ppm (Ar-CH2-CH). This indicates the benzyl group is attached to a carbon.

-

Imposter (N1-Benzyl): Look for a singlet (s, 2H) around 3.50 ppm (Ar-CH2-N). This indicates the benzyl group is attached to the nitrogen.

Vendor Qualification Workflow

Figure 2: Decision matrix for qualifying incoming batches. Note the specific check for Mass 175 (Des-bromo).

Part 5: Applications in Drug Discovery[3][4]

The "Universal" Linker

The 4-(4-Bromobenzyl)piperidine scaffold acts as a semi-rigid linker. The piperidine nitrogen serves as a basic center (pKa ~10-11) capable of forming salt bridges with Asp/Glu residues in GPCRs (e.g., 5-HT, Dopamine receptors), while the bromobenzyl group extends into hydrophobic pockets.

Key Reactions

-

Buchwald-Hartwig Amination: The aryl bromide couples efficiently with secondary amines to form biphenyl-amine motifs common in transporter inhibitors.

-

Suzuki-Miyaura Coupling: Coupling with aryl boronic acids creates biaryl systems used in NMDA receptor antagonists (e.g., Ifenprodil analogs).

Handling Precautions

-

Deprotection: If using the N-Boc form (CAS 336182-21-9), deprotect using 4M HCl in Dioxane rather than TFA. TFA salts can be hygroscopic and difficult to handle in subsequent palladium-catalyzed reactions due to coordination issues.

References

-

Vice, S. et al. (2001).[3] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol". Journal of Organic Chemistry, 66(7), 2487-2492. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2757159, 4-(4-Bromophenyl)piperidine". PubChem. Link

-

Sigma-Aldrich. "tert-Butyl 4-(4-bromobenzyl)piperidine-1-carboxylate Product Page". MilliporeSigma. Link

-

Benchchem. "1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride Data". Benchchem. Link

Sources

Methodological & Application

Synthesis of 4-(4-Bromobenzyl)piperidine from isonipecotate

Application Note: High-Fidelity Synthesis of 4-(4-Bromobenzyl)piperidine from Isonipecotate

Executive Summary

This application note details the robust synthesis of 4-(4-Bromobenzyl)piperidine starting from Ethyl Isonipecotate . This target molecule is a critical pharmacophore in medicinal chemistry, serving as a scaffold for NMDA receptor antagonists, antihistamines, and GPCR ligands.

The Challenge: The primary synthetic hurdle is introducing the 4-bromobenzyl moiety while preserving the aryl bromide, which is sensitive to standard metal-catalyzed hydrogenations (e.g., Pd/C + H₂) often used to reduce benzylic ketones.

The Solution: We utilize a Weinreb Amide-mediated acylation followed by Ionic Hydrogenation (Et₃SiH/TFA) .[1] This route offers three distinct advantages:

-

Chemo-selectivity: Prevents over-addition of the Grignard reagent (stopping cleanly at the ketone).

-

Halogen Preservation: The ionic reduction mechanism deoxygenates the benzylic position without debrominating the aryl ring.

-

Process Efficiency: The final step facilitates simultaneous N-Boc deprotection and ketone reduction.[1]

Strategic Retrosynthesis & Pathway

The synthesis is designed around the stability of the para-bromo substituent. Direct alkylation of isonipecotate is prone to poly-alkylation; therefore, we employ a stepwise acylation-reduction strategy.[1]

Reaction Scheme (DOT Visualization):

Figure 1: Strategic workflow for the chemo-selective synthesis of 4-(4-bromobenzyl)piperidine.

Detailed Protocols

Phase 1: Scaffold Preparation (Protection & Activation)

Objective: Convert Ethyl Isonipecotate into the activated Weinreb Amide to prevent Grignard over-addition.

Mechanism: The N-methoxy-N-methylamide (Weinreb amide) forms a stable 5-membered chelate with the magnesium of the Grignard reagent, preventing the ketone product from accepting a second equivalent of nucleophile.[1]

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Ethyl Isonipecotate | 1.0 | Substrate |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | N-Protection |

| LiOH (aq) | 1.5 | Ester Hydrolysis |

| CDI (Carbonyldiimidazole) | 1.2 | Acid Activation |

| N,O-Dimethylhydroxylamine HCl | 1.2 | Weinreb Amine |[1]

Protocol:

-

Protection: Dissolve Ethyl Isonipecotate in DCM. Add Boc₂O (1.1 eq) and Et₃N (1.2 eq). Stir at RT for 4h. Wash with 1M HCl, dry, and concentrate to yield N-Boc-ethyl isonipecotate.[1]

-

Hydrolysis: Treat the protected ester with LiOH in THF/H₂O (3:1) at RT for 12h. Acidify to pH 3 with 1M HCl and extract with EtOAc to isolate the N-Boc-isonipecotic acid.[1]

-

Amidation:

-

Dissolve the acid in anhydrous DCM (0.2 M).

-

Add CDI (1.2 eq) portion-wise at 0°C. Stir 30 min (CO₂ evolution).

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by DIPEA (1.5 eq).

-

Warm to RT and stir for 12h.

-

Workup: Quench with sat. NH₄Cl. Extract with DCM. Purify via silica flash chromatography (Hex/EtOAc).

-

Phase 2: Arylation (Grignard Addition)

Objective: Install the 4-bromophenyl group to form the ketone intermediate.[1]

Critical Control Point: Temperature control is vital. While Weinreb amides resist over-addition, lower temperatures (0°C to -10°C) minimize side reactions with the aryl bromide handle.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| N-Boc-Weinreb Amide | 1.0 | Electrophile |

| 4-Bromophenylmagnesium bromide | 1.3 | Nucleophile (1.0M in THF) |

| THF (Anhydrous) | Solvent | Medium |[1]

Protocol:

-

Flame-dry a 3-neck flask under Argon.

-

Dissolve the N-Boc-Weinreb amide in anhydrous THF (0.15 M) and cool to -10°C .

-

Add 4-Bromophenylmagnesium bromide (1.3 eq) dropwise over 30 minutes. Do not allow temperature to rise above 0°C.

-

Stir at 0°C for 2 hours. Monitor conversion by TLC (The stable intermediate chelate will not show as ketone until hydrolysis, but starting material should disappear).

-

Quench: Pour the cold reaction mixture into vigorously stirring 1M HCl (cold). This hydrolyzes the Mg-chelate and liberates the ketone.

-

Isolation: Extract with EtOAc (3x). Wash with brine. Dry over MgSO₄.[2]

-

Product: tert-butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate.

Phase 3: Ionic Hydrogenation (Deoxygenation & Deprotection)

Objective: Reduce the ketone to a methylene group and remove the Boc group in a single, high-yield operation.

Why this method? Standard catalytic hydrogenation (H₂/Pd-C) would likely cleave the Ar-Br bond (hydrodehalogenation).[1] Wolff-Kishner conditions (hydrazine/KOH/heat) are too harsh.[1] Ionic Hydrogenation using Triethylsilane (Et₃SiH) and Trifluoroacetic acid (TFA) is the gold standard for this transformation. It proceeds via a carbocation intermediate and tolerates aryl halides perfectly.

Mechanism:

-

TFA cleaves the N-Boc group

Secondary amine (ammonium salt).[1] -

TFA protonates the ketone oxygen

Oxocarbenium ion. -

Et₃SiH delivers a hydride

Alcohol intermediate. -

Alcohol is protonated and eliminated

Benzylic carbocation. -

Et₃SiH delivers second hydride

Methylene product.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Ketone Intermediate | 1.0 | Substrate |

| Triethylsilane (Et₃SiH) | 4.0 | Hydride Source |

| Trifluoroacetic Acid (TFA) | 10-20 | Solvent/Acid Catalyst |

| DCM | Optional | Co-solvent (if solubility issues arise) |[1]

Protocol:

-

Place the ketone intermediate in a round-bottom flask.

-

Add neat TFA (approx. 10 mL per gram of substrate). Caution: Gas evolution (isobutylene) from Boc removal.

-

Stir for 15 minutes to ensure full Boc deprotection.

-

Add Triethylsilane (4.0 eq).

-

Heat the mixture to reflux (approx. 70°C) or stir at 50°C for 12–24 hours.

-

Note: Reduction of the ketone to methylene is slower than Boc removal.

-

-

Monitoring: HPLC/LC-MS is recommended.[1] Look for the disappearance of the alcohol intermediate (M+18 mass relative to alkene) and appearance of the target (M+1).

-

Workup:

-

Concentrate TFA under reduced pressure.

-

Basify the residue carefully with 2M NaOH or sat. NaHCO₃ to pH > 10.

-

Extract the free amine into DCM or EtOAc.

-

-

Purification: The free base can be purified via distillation (high vac) or converted to the HCl salt for recrystallization (EtOH/Et₂O).

Analytical Validation (Self-Validating Criteria)

To ensure the protocol was successful, verify the following spectral signatures:

| Feature | Expected Signal (¹H NMR, CDCl₃) | Diagnostic Value |

| Benzylic CH₂ | Doublet (approx.[1] δ 2.5 ppm) | Confirms reduction of C=O to CH₂. Absence of this indicates incomplete reduction (alcohol) or failure. |

| Aryl Protons | AA'BB' System (δ 7.0–7.5 ppm) | Confirms presence of para-substituted ring.[1] |

| Piperidine NH | Broad singlet (variable) | Confirms Boc removal. |

| Mass Spec | m/z ~ 254/256 (1:1 ratio) | The 1:1 isotopic pattern confirms the Bromine atom is intact . |

References

-

Nahm, S.; Weinreb, S. M. (1981).[3] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

- Kursanov, D. N.; Parnes, Z. N.; Loim, N. M. (1974). "Applications of Ionic Hydrogenation to Organic Synthesis". Synthesis, 1974(09), 633-651. (Seminal work on Et3SiH/TFA reduction).

-

Carey, F. A.; Tremper, H. S. (1969). "Carbonium ion-silane hydride transfer reactions. II. 4-tert-Butyl-1-phenylcyclohexyl derivatives". Journal of the American Chemical Society, 91(11), 2967–2972. (Mechanism of ionic hydrogenation).[4][5][6]

-

West, C. T.; Donnelly, S. J.; Kooistra, D. A.; Doyle, M. P. (1973). "Silane reductions in acidic media. II. Reductions of aryl aldehydes and ketones...". Journal of Organic Chemistry, 38(15), 2675–2681. Link

Sources

- 1. Ethyl 4-piperidinecarboxylate|lookchem [lookchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]

- 5. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07101A [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

Protocol for Boc-deprotection of tert-Butyl 4-(4-bromobenzyl)piperidine-1-carboxylate

Application Note: High-Yield Deprotection of tert-Butyl 4-(4-bromobenzyl)piperidine-1-carboxylate

Abstract & Strategic Overview

This application note details the protocol for the quantitative removal of the tert-butoxycarbonyl (Boc) protecting group from tert-Butyl 4-(4-bromobenzyl)piperidine-1-carboxylate . This intermediate is a critical scaffold in the synthesis of GPCR ligands and kinase inhibitors, where the 4-bromobenzyl moiety serves as a robust handle for subsequent Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.

Chemist’s Rationale: While Boc deprotection is a textbook transformation, the specific handling of the 4-(4-bromobenzyl)piperidine core requires attention to salt-form isolation. The free base of the deprotected amine is an oil/low-melting solid prone to oxidation over time. Therefore, isolating the product as a stable crystalline salt (Hydrochloride or Trifluoroacetate) is the preferred strategy for storage and downstream utility.

Method Selection Guide:

| Feature | Method A: HCl in Dioxane (Recommended) | Method B: TFA in DCM |

| Primary Utility | Scale-up (>1g), Storage, Crystallization | Small scale (<100mg), NMR studies, Soluble Libraries |

| Product Form | Hydrochloride Salt (Solid precipitate) | Trifluoroacetate Salt (Hygroscopic film/oil) |

| Workup | Filtration (Simple) | Evaporation + Azeotroping (Laborious) |

| Reagent Cost | Low | Medium-High |

Mechanistic Principles

The reaction proceeds via an acid-catalyzed E1 elimination. The tert-butyl carbamate is protonated, leading to the expulsion of the tert-butyl cation (which is rapidly quenched by isobutylene formation or solvent interaction) and the formation of a carbamic acid intermediate. This unstable intermediate undergoes spontaneous decarboxylation to yield the amine salt.[1]

Critical Insight: The 4-bromobenzyl group is electron-withdrawing (inductive effect of Br). This deactivates the aromatic ring, making it resistant to Friedel-Crafts alkylation by the ejected tert-butyl cation. Therefore, unlike electron-rich substrates (e.g., indoles), the addition of cation scavengers (like triethylsilane) is generally not required for this specific substrate.

Figure 1: Mechanistic pathway of acid-mediated Boc-deprotection.[1]

Experimental Protocols

Method A: Deprotection using HCl in 1,4-Dioxane (Precipitation Route)

Target: 4-(4-bromobenzyl)piperidine hydrochloride

Reagents:

-

Substrate: tert-Butyl 4-(4-bromobenzyl)piperidine-1-carboxylate (1.0 equiv)

-

Reagent: 4.0 M HCl in 1,4-Dioxane (10.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous) or MeOH (if solubility is poor)

-

Wash Solvent: Diethyl ether or MTBE (Methyl tert-butyl ether)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (e.g., 1.0 g, 2.82 mmol) in a minimal amount of 1,4-dioxane (approx. 3–5 mL).

-

Note: If the starting material does not dissolve fully, add a small volume of MeOH (0.5 mL) to aid solubility.

-

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Add 4.0 M HCl in dioxane (7.05 mL, 28.2 mmol) dropwise over 5 minutes.

-

Safety: Hydrogen chloride gas fumes may be evolved; perform in a fume hood.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 2–4 hours.

-

Visual Check: A white precipitate (the amine HCl salt) typically begins to form within 30 minutes.

-

-

Completion Check: Monitor by TLC (System: 10% MeOH in DCM). The starting material (high Rf) should be absent.

-

Isolation:

-

Dilute the suspension with diethyl ether (20 mL) to maximize precipitation.

-

Filter the solid using a sintered glass funnel or Büchner funnel.

-

Wash the filter cake copiously with diethyl ether (3 x 10 mL) to remove excess HCl and organic impurities.

-

-

Drying: Dry the white solid under high vacuum for 4 hours to remove trace dioxane.

Yield: Typically 90–98% as a white, free-flowing powder.

Method B: Deprotection using TFA in Dichloromethane (Solubility Route)

Target: 4-(4-bromobenzyl)piperidine trifluoroacetate

Reagents:

-

Substrate: tert-Butyl 4-(4-bromobenzyl)piperidine-1-carboxylate (1.0 equiv)

-

Solvent: Dichloromethane (DCM)[1]

Procedure:

-

Setup: Dissolve the substrate (e.g., 100 mg) in DCM (1 mL).

-

Acidolysis: Add TFA (1 mL) slowly at room temperature. The reaction is exothermic; for scales >1g, cooling to 0 °C is mandatory.

-

Gas Evolution: CO₂ and isobutylene gas will evolve. Ensure the vessel is vented (e.g., a needle through the septum).

-

-

Stirring: Stir at room temperature for 1–2 hours.

-

Workup (Evaporation):

-

Concentrate the mixture on a rotary evaporator.

-

Crucial Step (Azeotroping): Re-dissolve the oily residue in DCM or Toluene (2 mL) and re-evaporate. Repeat this 3 times. This removes trapped excess TFA, which can interfere with downstream coupling reactions.

-

-

Free Basing (Optional): If the free amine is required, dissolve the residue in DCM (10 mL) and wash with saturated aqueous NaHCO₃ (10 mL). Dry the organic layer over Na₂SO₄ and concentrate.[6]

Analytical Validation

To confirm the success of the reaction, compare the analytical data against the following criteria:

| Technique | Expected Observation | Pass/Fail Criteria |

| 1H NMR (DMSO-d6) | Disappearance: Singlet at ~1.40 ppm (9H, t-butyl group). Appearance: Broad singlet at ~8.5–9.0 ppm (NH₂⁺ protons). | Pass: No t-Bu peak detectable. |

| LC-MS | Mass Shift: [M+H]⁺ = 254/256 amu (79Br/81Br pattern). Original Mass: 354/356 amu. | Pass: Primary peak corresponds to M-100 mass loss. |

| Appearance | HCl Salt: White crystalline solid.[6] TFA Salt: Clear/yellowish viscous oil or gum. | Pass: Homogeneous solid/oil. |

Troubleshooting & Optimization

Issue 1: The product is a sticky gum instead of a solid (Method A).

-

Cause: Presence of residual dioxane or moisture.

-

Solution: Triturate the gum with vigorous stirring in anhydrous diethyl ether or pentane for 30 minutes. The mechanical action usually induces crystallization.

Issue 2: Incomplete conversion after 4 hours.

-

Cause: The HCl concentration may have dropped (HCl gas escapes over time from old bottles).

-

Solution: Add an additional 5 equivalents of fresh 4M HCl/Dioxane. Alternatively, warm the reaction slightly to 35 °C (do not exceed 40 °C to avoid side reactions).

Issue 3: "Ghost" peaks in NMR.

-

Cause: Rotamers are common in carbamates but should disappear in the salt form. If peaks persist, check for N-benzylation side products (rare, but possible if benzyl bromide impurities were present in the starting material).

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal deprotection route.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

- Han, G., et al. (2001). "Removal of Boc Group by HCl in Dioxane: A General Protocol." Journal of Organic Chemistry, 66(14), 4921.

-

Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for salt form selection and stability).

-

Common Organic Chemistry. (2023). "Boc Deprotection - HCl."[1][2][7][8] (Repository of experimental procedures).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. researchgate.net [researchgate.net]

- 6. Boc Deprotection - HCl [commonorganicchemistry.com]

- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific solvent issues - Wordpress [reagents.acsgcipr.org]

Synthesis of CCR5 antagonists using 4-(4-Bromobenzyl)piperidine building blocks

Application Note: Modular Synthesis of CCR5 Antagonists Utilizing 4-(4-Bromobenzyl)piperidine

Executive Summary

The chemokine receptor CCR5 remains a critical target for HIV-1 entry inhibition and immune modulation in oncology. The development of high-affinity antagonists, such as Maraviroc and Vicriviroc, has validated the "Y-shaped" pharmacophore model, which necessitates a central basic amine scaffold flanked by hydrophobic aryl motifs.

This application note details the strategic utility of 4-(4-Bromobenzyl)piperidine as a divergent building block. Unlike rigid tropane scaffolds, the benzyl-piperidine motif offers conformational flexibility essential for accessing the deep hydrophobic pocket of the CCR5 transmembrane domain. This guide provides optimized protocols for utilizing the "Dual-Handle" functionality of this reagent: the aryl bromide for cross-coupling (Deep Pocket domain) and the secondary amine for reductive amination (Surface Interaction domain).

Strategic Rationale: The "Dual-Handle" Scaffold

Effective CCR5 antagonism requires simultaneous engagement of the transmembrane hydrophobic pocket and the extracellular loops. 4-(4-Bromobenzyl)piperidine serves as a privileged scaffold due to its two distinct reactive sites:

-

Handle A (Aryl Bromide): Positioned to extend into the hydrophobic cavity (Ile198, Trp86 residues). It is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings to generate biaryl systems.

-

Handle B (Piperidine Nitrogen): Forms the essential salt bridge with Glu283. It serves as the vector for attaching polar "cap" groups via N-alkylation or reductive amination.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this core building block.

Figure 1: Divergent synthetic pathways. Path A is preferred for generating libraries of hydrophobic tails. Path B is ideal for late-stage diversification of the core scaffold.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Hydrophobic Domain Expansion)

Objective: To convert the aryl bromide into a biaryl system, mimicking the hydrophobic tail of Vicriviroc-class antagonists.

Reagents:

-

Substrate: N-Boc-4-(4-bromobenzyl)piperidine (See Note 1)

-

Coupling Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution)

-

Solvent: 1,4-Dioxane[1]

Step-by-Step Methodology:

-

Preparation: In a reaction vial, dissolve N-Boc-4-(4-bromobenzyl)piperidine (1.0 equiv) and the aryl boronic acid (1.2 equiv) in 1,4-Dioxane (0.1 M concentration).

-

Degassing (Critical): Sparge the solution with Argon for 10 minutes. Oxygen poisons the Pd(0) species, leading to homocoupling side products.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM and the aqueous K₂CO₃ solution.

-

Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromide (M+2 isotope pattern disappears).

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Note 1: Protection of the secondary amine (e.g., Boc) is highly recommended before Suzuki coupling to prevent Pd coordination to the free amine, which can dampen catalytic turnover.

Protocol B: Reductive Amination (Pharmacophore Assembly)

Objective: To attach the "Cap" group (e.g., a tropane mimic or substituted cyclohexyl group) to the piperidine nitrogen.

Reagents:

-

Substrate: 4-(4-Biarylbenzyl)piperidine (from Protocol A, deprotected)

-

Carbonyl Source: R-CHO or R-C(O)R (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE)

-

Additive: Acetic Acid (1-2 drops)

Step-by-Step Methodology:

-

Imine Formation: Dissolve the piperidine derivative and the aldehyde/ketone in DCE. Add catalytic acetic acid to adjust pH to ~5–6 (facilitates iminium ion formation). Stir for 30 minutes at room temperature.

-

Reduction: Add STAB in one portion.

-

Why STAB? Unlike NaBH₄, STAB is less aggressive and will not reduce the aldehyde/ketone before it forms the imine, preventing alcohol side-products.

-

-

Completion: Stir for 4–16 hours. Quench with saturated aqueous NaHCO₃.

-

Extraction: Extract with DCM (3x).

-

Purification: The resulting tertiary amine often requires amine-functionalized silica or addition of 1% Et₃N to the eluent during chromatography to prevent tailing.

Data Analysis & Validation

To ensure the integrity of the synthesized antagonists, compare analytical data against the following standard metrics for the 4-(4-bromobenzyl)piperidine core.

Table 1: Key Analytical Markers

| Analytical Method | Characteristic Signal | Interpretation |

| ¹H NMR (400 MHz) | Diagnostic doublet indicating the benzyl spacer is intact. | |

| ¹H NMR (400 MHz) | Para-substitution pattern. After Suzuki coupling, the 7.40 doublet shifts downfield due to conjugation. | |

| LC-MS (ESI+) | [M+H]⁺ / [M+H+2]⁺ (1:1 ratio) | The 1:1 isotopic ratio confirms the presence of Bromine. Loss of this ratio confirms successful Suzuki coupling. |

| HPLC | Retention Time Shift | Biaryl products will be significantly more lipophilic (longer RT) than the bromide precursor. |

References

-

Madaiah, M., et al. (2025). "Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides." ResearchGate.[2]

-

Imamura, S., et al. (2004). "CCR5 antagonists as anti-HIV-1 agents.[2][3][4][5] Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas." Bioorganic & Medicinal Chemistry.

-

Lozac'h, O., et al. (2007). "CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives." Chemical Biology & Drug Design.

-

Miyaura, N., & Suzuki, A. (1995).[6] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Functionalization of the Piperidine Nitrogen in 4-(4-Bromobenzyl)piperidine

Executive Summary & Strategic Context

This guide details the chemoselective functionalization of the secondary amine in 4-(4-Bromobenzyl)piperidine (CAS: 122369-80-0) . This scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for GPCR ligands (e.g., antihistamines, antipsychotics) and kinase inhibitors.

The Core Challenge: The molecule contains two reactive centers:[1]

-

The Piperidine Nitrogen (Nucleophile): The target for immediate diversification.

-

The Aryl Bromide (Electrophile): A latent handle for downstream cross-coupling (Suzuki, Buchwald).

Operational Directive: Protocols must functionalize the nitrogen without compromising the aryl bromide bond. Preserving the Ar-Br integrity is critical for allowing subsequent library expansion at the "eastern" end of the molecule.

Decision Logic & Workflow

The choice of method depends entirely on the desired linkage type. The following decision tree outlines the validated pathways described in this note.

Figure 1: Strategic decision tree for chemoselective functionalization.

Protocol Module A: Reductive Amination (N-Alkylation)

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is the gold standard because it is mild, does not reduce the aryl bromide, and suppresses dialkylation.

Materials

-

Substrate: 4-(4-Bromobenzyl)piperidine (free base or HCl salt).

-

Carbonyl Partner: Aldehyde or Ketone (1.1 equiv).

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[2]

-

Additive: Acetic Acid (AcOH) (1.0 equiv, essential if using ketone partners).

Step-by-Step Protocol

-

Preparation:

-

If starting with the HCl salt , dissolve 1.0 mmol of amine in DCE (5 mL) and add 1.0 mmol DIPEA. Stir for 10 min to free-base in situ.

-

If starting with free base , dissolve 1.0 mmol directly in DCE (5 mL).

-

-

Imine Formation:

-

Add the aldehyde/ketone (1.1 mmol).

-

Critical Step: If using a ketone, add Glacial Acetic Acid (1.0 mmol). This catalyzes iminium ion formation.[2]

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

-

Reduction:

-

Add STAB (1.4 mmol) in one portion.

-

Observation: Mild effervescence may occur.

-

Stir at RT for 2–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine mass).

-

-

Workup (Self-Validating):

-

Purification:

-

Flash chromatography (DCM/MeOH gradient).

-

Troubleshooting Table:

| Issue | Probable Cause | Solution |

|---|---|---|

| Low Conversion | Steric hindrance of ketone | Switch solvent to DCE (faster than THF); Heat to 40°C. |

| Enamine formation | Substrate is an enolizable ketone | Ensure AcOH is present; Do not use

Protocol Module B: Amide Coupling (N-Acylation)

Rationale: HATU is chosen over EDC/HOBt for its higher reactivity and lower racemization risk (if coupling chiral amino acids), ensuring rapid conversion of the secondary amine.

Materials

-

Coupling Agent: HATU (1.2 equiv).

-

Base: DIPEA (Hunig's Base) (3.0 equiv).

-

Acid: Carboxylic acid partner (1.1 equiv).

-

Solvent: Anhydrous DMF.

Step-by-Step Protocol

-

Activation:

-

In a dry vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL).

-

Add HATU (1.2 mmol) and DIPEA (2.0 mmol).

-

Stir for 5–10 minutes. The solution often turns yellow/orange (formation of the activated ester).

-

-

Coupling:

-

Add 4-(4-Bromobenzyl)piperidine (1.0 mmol) dissolved in DMF (1 mL).

-

Add remaining DIPEA (1.0 mmol) if the amine was an HCl salt.

-

-

Reaction:

-

Stir at RT for 1–3 hours.

-

-

Quench & Isolation:

Protocol Module C: N-Arylation (SnAr)

Rationale: To attach an aryl group to the nitrogen, Nucleophilic Aromatic Substitution (SnAr) is preferred over Palladium-catalyzed (Buchwald) methods.

-

Why? Buchwald catalysts might insert into the existing Ar-Br bond of the scaffold, leading to polymerization or scrambling. SnAr is orthogonal to the Ar-Br moiety.

Constraint: The electrophile must be an electron-deficient aryl halide (e.g., 4-fluoronitrobenzene, 2-chloropyridine).

Step-by-Step Protocol

-

Setup:

-

Dissolve 4-(4-Bromobenzyl)piperidine (1.0 mmol) in DMSO or DMF (3 mL).

-

Add

(2.0 equiv). -

Add the electrophile (e.g., 4-Fluoronitrobenzene) (1.1 equiv).

-

-

Reaction:

-

Heat to 80–100°C.

-

Monitor by TLC/LCMS. Reaction is usually complete in 2–4 hours.

-

-

Workup:

-

Pour into ice water (precipitate often forms).

-

Filter or extract with EtOAc.[3]

-

Analytical Validation (QC)

To validate the functionalization of the nitrogen, observe the chemical shift changes in the piperidine ring protons adjacent to the nitrogen (

| Proton Position | Starting Material ( | N-Alkylated ( | N-Acylated (Amide) ( |

| Piperidine | ~2.6 (Broad/Multiplet) | ~2.0 – 2.9 (Shift depends on R) | ~3.5 – 4.5 (Broad/Split) |

| Ar-Br Signals | ~7.4 (d, 2H), ~7.1 (d, 2H) | Unchanged | Unchanged |

Pass/Fail Criteria:

-

Pass: Distinct shift in

region; Retention of Ar-Br doublet pattern (confirming Ar-Br integrity). -

Fail: Loss of Ar-Br pattern (indicates debromination); Presence of aldehyde peak (~9-10 ppm) indicates failed reductive amination.

References

-

Reductive Amination (STAB) Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

-

Amide Coupling (HATU): Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.

-

SnAr Methodology: Bunnett, J. F., & Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Piperidine." Chemical Reviews, 1951, 49(2), 273–412.

-

Piperidine Scaffold Utility: "Piperidine-containing drugs and recently studied analogs."[4][6] PubMed, 2025.[7]

Sources

- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride | 896046-60-9 | Benchchem [benchchem.com]

- 7. Amide synthesis by acylation [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Boc-Deprotection of 4-(4-Bromobenzyl)piperidine

Welcome to the technical support center for the Boc-deprotection of 4-(4-bromobenzyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine theoretical knowledge with practical, field-tested insights to help you improve your reaction yields and product purity.

Understanding the Chemistry: The Boc-Deprotection Mechanism

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions and its straightforward removal under acidic conditions. The deprotection is an acid-catalyzed process that proceeds through the formation of a tert-butyl cation intermediate. This cation is then typically quenched or eliminated to form isobutylene.

However, the generation of this reactive carbocation is also the primary source of potential side reactions, particularly when the substrate contains nucleophilic moieties, such as the electron-rich bromophenyl ring in 4-(4-bromobenzyl)piperidine. The key to a high-yielding deprotection is to facilitate the desired cleavage while mitigating these side reactions.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the Boc-deprotection of 4-(4-bromobenzyl)piperidine.

Q1: My reaction is sluggish or incomplete. What should I do?

An incomplete reaction is often due to insufficient acid strength or concentration. While many Boc deprotections are rapid, the specific substrate and reaction conditions can affect the rate.

-

Increase Acid Concentration: Gradually increase the equivalents of trifluoroacetic acid (TFA) or use a more concentrated solution of HCl in dioxane.

-

Elevate Temperature: Gentle heating to 40-50°C can often drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions.

-

Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material and the appearance of the product to determine the optimal reaction time.[1]

Q2: I'm observing a significant amount of side product formation. What is happening and how can I prevent it?

The most likely side product is the result of the bromophenyl ring being alkylated by the tert-butyl cation generated during the deprotection. This is a classic Friedel-Crafts alkylation reaction.

-

Use a Scavenger: The most effective way to prevent this is by adding a cation scavenger to the reaction mixture. Common scavengers include anisole, thioanisole, or triethylsilane (TES). These compounds are more nucleophilic than your product and will preferentially react with the tert-butyl cation.[1][2]

-

Lower the Temperature: Running the reaction at 0°C or room temperature can reduce the rate of the Friedel-Crafts side reaction.

-

Choose a Milder Acid System: Consider using 4M HCl in dioxane instead of TFA, as it can sometimes be less prone to promoting alkylation side reactions.[2][3][4][5]

Q3: What is the best way to work up the reaction and isolate my product?

The work-up procedure depends on the acidic reagent used and the desired final form of the product (free amine or salt).

-

For TFA Deprotection: After completion, the TFA and solvent are typically removed under reduced pressure. The residue can then be dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and yield the free amine.[6]

-

For HCl/Dioxane Deprotection: The product will often precipitate from the reaction mixture as the hydrochloride salt. This can be isolated by filtration and washed with a non-polar solvent like diethyl ether. This method can be very effective for purification.[3][6]

-

For Water-Soluble Products: If the resulting amine salt is water-soluble, a standard aqueous work-up can be challenging. In such cases, using a basic ion-exchange resin, like Amberlyst A21, can be an effective way to neutralize the acid and isolate the free amine without an aqueous wash.[7]

Troubleshooting Guide

This table provides a summary of common problems, their probable causes, and recommended solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up. 3. Formation of side products. | 1. Increase acid concentration, reaction time, or temperature. Monitor by TLC/LC-MS.[1] 2. If the product is the HCl salt, try precipitation with ether instead of an aqueous work-up.[3] For water-soluble amines, consider using an ion-exchange resin.[7] 3. Add a scavenger (e.g., anisole, triethylsilane) to the reaction mixture.[1] Lower the reaction temperature. |

| Impure Product | 1. Presence of unreacted starting material. 2. Formation of tert-butylated side product. 3. Residual acid in the final product. | 1. Optimize reaction conditions for full conversion (see "Low Yield"). 2. Use a scavenger and consider milder reaction conditions.[1][2] Purification by column chromatography or crystallization may be necessary. 3. Ensure thorough neutralization during work-up (e.g., washing with NaHCO3 solution until effervescence ceases). For HCl salts, ensure adequate washing with a non-polar solvent. |

| Reaction turns dark | 1. Decomposition of the starting material or product. 2. Side reactions at elevated temperatures. | 1. Run the reaction at a lower temperature (e.g., 0°C). 2. Use milder acidic conditions (e.g., HCl in dioxane instead of neat TFA).[2][3][4][5] |

Experimental Protocols

Protocol 1: Boc-Deprotection using TFA with a Scavenger

This protocol is a robust starting point for the deprotection of 4-(4-bromobenzyl)piperidine, incorporating a scavenger to minimize side-product formation.

Materials:

-

N-Boc-4-(4-bromobenzyl)piperidine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Anisole (or triethylsilane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Boc-4-(4-bromobenzyl)piperidine (1 equivalent) in anhydrous DCM (approx. 0.1 M solution).

-

Add anisole (2-5 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add TFA (10-20 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution (2-3 times), followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine.

Protocol 2: Boc-Deprotection using HCl in Dioxane

This method is often milder and can provide the product as a crystalline hydrochloride salt, which can simplify purification.

Materials:

-

N-Boc-4-(4-bromobenzyl)piperidine

-

4M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve N-Boc-4-(4-bromobenzyl)piperidine (1 equivalent) in a minimal amount of a suitable solvent like DCM or methanol, or use it neat if it is an oil.

-

Add 4M HCl in 1,4-dioxane (5-10 equivalents) to the substrate.

-

Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.[6]

-